

Application Note: High-Resolution NMR Spectroscopy of N-Hydroxy-1-hydrazinecarboxamide

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Compound of Interest

Compound Name:	<i>N</i> -hydroxy-1-hydrazinecarboxamide
CAS No.:	21520-79-6
Cat. No.:	B1595866

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Protocol AN-NMR-21520 | Version 1.2

Target Molecule: **N-Hydroxy-1-hydrazinecarboxamide** (1-Hydroxysemicarbazide) CAS Registry Number: 21520-79-6 Molecular Formula:

Molecular Weight: 91.07 g/mol

Executive Summary

This application note details the protocol for the structural characterization of **N-Hydroxy-1-hydrazinecarboxamide** (1-HSC) using nuclear magnetic resonance (NMR) spectroscopy. While structurally simple, 1-HSC presents specific analytical challenges due to its multiple exchangeable protons (

), potential for tautomerism, and structural isomerism (distinguishing N1-hydroxy from N4-hydroxy derivatives).

This guide provides a self-validating workflow to confirm the identity of CAS 21520-79-6, distinguishing it from related impurities like hydroxyurea or semicarbazide, and ensuring suitability for downstream applications such as Schiff base synthesis (antitumor/antibacterial research).

Chemical Identity & Structural Logic

Before acquisition, the operator must understand the connectivity to interpret the spectrum correctly.

- IUPAC Name: N-hydroxyhydrazinecarboxamide (or 1-Hydroxysemicarbazide).[1]
- Structure (Target):
 - Note: Literature often references "hydroxysemicarbazides" generically. The position of the hydroxyl group (N1 vs. N4) significantly alters the chemical shift of the adjacent protons.
- Key Functional Groups:
 - Primary Amide (): Two protons, often chemically non-equivalent in restricted rotation (DMSO).
 - Hydrazine Moiety (): The N1-hydroxy substitution creates a distinct shielding environment compared to unsubstituted semicarbazide.
 - Hydroxyl (): Highly solvent-dependent; visible only in dry, aprotic polar solvents.

Experimental Protocol

3.1. Reagents and Materials

Component	Grade/Specification	Purpose
Analyte	N-Hydroxy-1-hydrazinecarboxamide (>95%)	Target compound.[1]
Solvent A	DMSO-d6 (99.9% D) + 0.03% TMS	Primary Solvent. Essential for observing exchangeable protons (-OH, -NH).
Solvent B	D2O (99.9% D)	Validation Solvent. Used for deuterium exchange experiments to identify labile protons.
NMR Tubes	5mm High-Precision (500 MHz rated)	Minimize shimming errors.

3.2. Sample Preparation (Critical Path)

Rationale: 1-HSC is polar. Chloroform (

) is unsuitable due to insolubility.

causes immediate exchange of all 5 protons, leaving only the residual solvent peak. DMSO-d6 is the mandatory solvent for structural confirmation.

- Weighing: Weigh 10–15 mg of the solid sample into a clean vial.
- Dissolution: Add 0.6 mL of DMSO-d6.
 - Tip: If the sample contains trace moisture (common in hygroscopic hydrazines), the -OH and -NH signals will broaden or merge. Use a fresh ampoule of DMSO-d6.
- Transfer: Transfer to the NMR tube. Cap immediately to prevent atmospheric moisture absorption.
- D2O Shake (Optional Validation): Prepare a second sample or add 2 drops of D2O to the existing tube after the initial scan to confirm proton exchange.

3.3. Acquisition Parameters (Standard 500 MHz)

- Temperature: 298 K (25°C). Note: Variable temperature (VT) may be required if amide rotation is slow.
- Pulse Sequence:zg30 (standard proton).
- Relaxation Delay (D1): Set to 5.0 s.
 - Reasoning: Amide and hydroxyl protons have long relaxation times. Short D1 results in poor integration accuracy.
- Scans (NS): 16–32 (Sufficient for >10mg sample).
- Spectral Width: -2 to 14 ppm (to capture downfield -OH/-NH signals).

Data Analysis & Expected Shifts

The following table summarizes the expected chemical shifts in DMSO-d6.

Moiety	Proton Type	Approx.[1] [2][3][4] Shift (, ppm)	Multiplicity	Integration	Notes
	Carbon (13C)	158.0 – 162.0	-	-	Carbonyl carbon (Urea-like).
	Amide	5.8 – 6.5	Broad Singlet (s)	2H	May appear as two peaks if rotation is restricted.
	Hydrazine (N2)	7.5 – 8.5	Singlet/Doublet	1H	Couples to N1-H if exchange is slow.
	Hydrazine (N1)	8.0 – 9.2	Broad	1H	Adjacent to -OH; typically downfield.
	Hydroxyl	9.5 – 11.0	Very Broad	1H	Highly dependent on concentration and acidity.

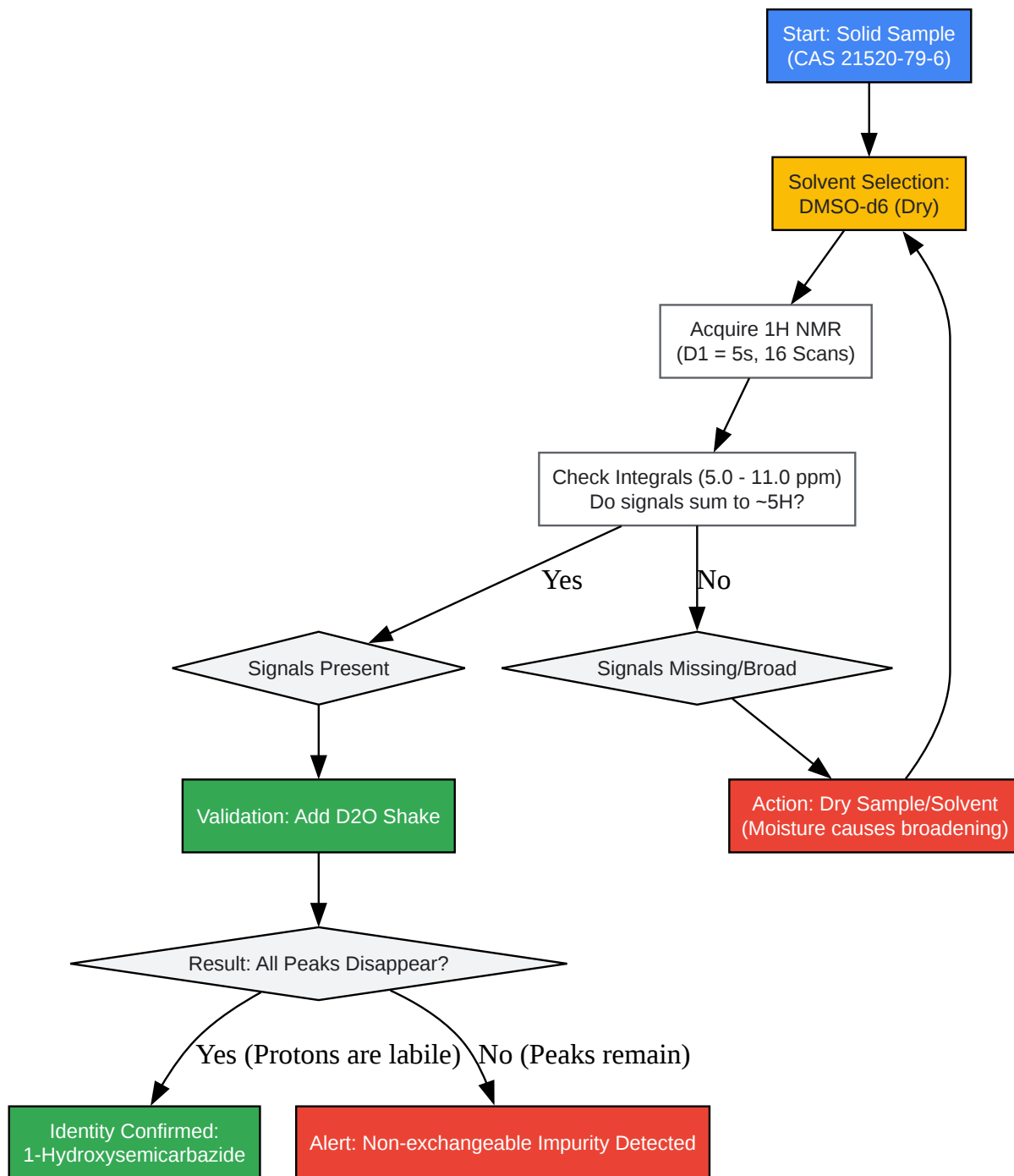
4.1. Interpretation Logic (Self-Validation)

- The "5-Proton" Check: In dry DMSO, you must integrate the region from 5.0 to 11.0 ppm. The total integral (relative to a CH/impurity standard) should account for 5 protons.
- The D2O Wipeout: Upon adding D2O, all peaks listed above must disappear (exchange with D). If a peak remains, it is a non-exchangeable impurity (e.g., alkyl group from a solvent contaminant).
- Distinguishing Isomers (N1 vs N4):

- If the structure is 4-hydroxysemicarbazide (), the proton is typically further downfield (>10 ppm) and the hydrazine appears as a distinct doublet or broad signal at ~4-5 ppm (shielded).
- If the structure is 1-hydroxysemicarbazide (), the amide is deshielded by the carbonyl (~6.0 ppm).
- Gold Standard: Run an ^{15}N -HMBC if available. The Carbonyl carbon will couple strongly to the amide nitrogen.

Workflow Visualization

The following diagram illustrates the decision matrix for validating the compound.



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Caption: Step-by-step NMR validation workflow for **N-Hydroxy-1-hydrazinecarboxamide**, emphasizing solvent effects and deuterium exchange.

Advanced Characterization: 2D NMR

For regulatory submissions or strict quality control, 1D Proton NMR may be insufficient due to peak overlap.

- 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
 - Look for correlations between the Carbonyl carbon (~160 ppm) and the Amide protons (~6 ppm) vs. Hydrazine protons (~8 ppm).
 - This connectivity confirms the backbone.
- 15N NMR (Optional):
 - 1-HSC has three nitrogen atoms. 15N NMR (via HSQC/HMBC) provides the definitive map of the nitrogen backbone, resolving the N-hydroxy vs. N-amino ambiguity.

References

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